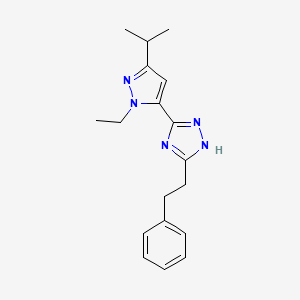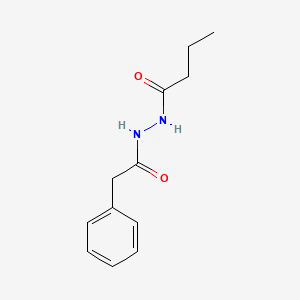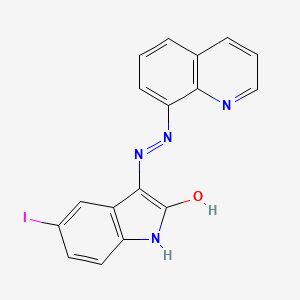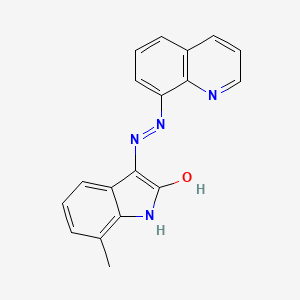![molecular formula C18H11N3O4S B3872108 3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5-nitroindol-2-one](/img/structure/B3872108.png)
3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5-nitroindol-2-one
Descripción general
Descripción
3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5-nitroindol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5-nitroindol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the indole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of boron trichloride in benzene at low temperatures, followed by reflux, is a common approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also essential in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5-nitroindol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5-nitroindol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5-nitroindol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one: Shares a similar hydroxy and methylphenyl structure but differs in the core ring system.
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Another compound with similar functional groups but different overall structure.
Uniqueness
What sets 3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5-nitroindol-2-one apart is its combination of a thiazole ring with an indole moiety, along with the presence of nitro and hydroxy groups
Propiedades
IUPAC Name |
3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5-nitroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S/c1-9-2-4-10(5-3-9)18-20-17(23)15(26-18)14-12-8-11(21(24)25)6-7-13(12)19-16(14)22/h2-8,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDMUXGRPSDVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872026.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B3872029.png)

![(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B3872036.png)

![3-[1-(4-isopropoxybenzoyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3872045.png)
![N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3872057.png)
![2-{[(2-furylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3872084.png)

![5-methyl-4-({[4-(4-morpholinylsulfonyl)phenyl]amino}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872092.png)

![1-(4-bromophenyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3872110.png)
![(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile](/img/structure/B3872123.png)
